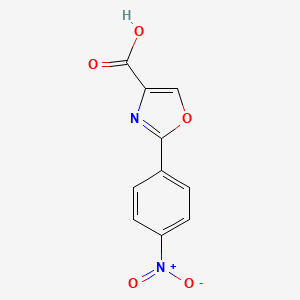

2-(4-Nitrophenyl)oxazole-4-carboxylic acid

Description

2-(4-Nitrophenyl)oxazole-4-carboxylic acid (CAS 1457898-81-5) is a heterocyclic compound featuring an oxazole ring substituted with a 4-nitrophenyl group at position 2 and a carboxylic acid group at position 2. Its molecular formula is C₁₀H₆N₂O₅, with a molecular weight of 234.17 g/mol. It is stored under dry conditions at 2–8°C and carries hazard warnings for toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

The oxazole core and nitro group make it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules. However, its properties and applications are heavily influenced by structural modifications, as seen in its analogs.

Properties

IUPAC Name |

2-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISQMDBMEDATAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the aforementioned synthetic routes with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution can occur at the oxazole ring, particularly at the C5 position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of dinitrophenyl derivatives.

Reduction: Formation of 2-(4-aminophenyl)oxazole-4-carboxylic acid.

Substitution: Halogenated oxazole derivatives.

Scientific Research Applications

Pharmaceutical Development

2-(4-Nitrophenyl)oxazole-4-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceutical agents. Its derivatives are often explored for their potential to target specific biological pathways, enhancing drug efficacy. For instance, research has indicated its use in developing anti-inflammatory and anticancer drugs due to its ability to modulate biological activities effectively .

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel derivatives of this compound, which exhibited promising cytotoxic effects against various cancer cell lines. The introduction of different substituents on the oxazole ring led to variations in biological activity, allowing for the optimization of therapeutic profiles .

Analytical Chemistry

In analytical chemistry, 2-(4-Nitrophenyl)oxazole-4-carboxylic acid is utilized as a standard reference material in chromatographic techniques. Its distinctive properties make it suitable for quantifying similar compounds in complex mixtures. This application is particularly valuable in quality control processes within pharmaceutical manufacturing and environmental analysis .

Table 1: Applications in Analytical Chemistry

| Application Area | Methodology | Role of Compound |

|---|---|---|

| Pharmaceutical Quality | HPLC | Standard reference for quantification |

| Environmental Testing | GC-MS | Calibration standard for detecting pollutants |

Material Science

The compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is critical for developing high-performance materials used in various industries, including automotive and aerospace sectors .

Case Study: Polymer Enhancement

Research has shown that adding 2-(4-Nitrophenyl)oxazole-4-carboxylic acid to polymer matrices significantly improves thermal resistance and mechanical strength. This modification allows for the production of materials that can withstand harsher operational environments without degrading .

Biotechnology

In biotechnology, the compound plays a role in developing biosensors. Its unique chemical properties enhance the sensitivity and specificity of detection methods for biological analytes. This application is particularly relevant in medical diagnostics and environmental monitoring .

Table 2: Biosensor Applications

| Biosensor Type | Detection Method | Role of Compound |

|---|---|---|

| Glucose Sensor | Electrochemical | Enhances sensitivity through functionalization |

| Environmental Sensor | Optical | Improves specificity for pollutant detection |

Environmental Monitoring

2-(4-Nitrophenyl)oxazole-4-carboxylic acid is also utilized in detecting and analyzing pollutants. Its application provides essential data for environmental assessments and regulatory compliance, making it a valuable tool for environmental chemists .

Case Study: Pollutant Detection

A recent study highlighted the effectiveness of this compound in detecting heavy metals in water samples. The incorporation of this oxazole derivative into detection kits improved the accuracy and reliability of results compared to traditional methods .

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the oxazole ring can engage in aromatic stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Nitrophenyl-Substituted Oxazoles

5-(4-Nitrophenyl)oxazole-4-carboxylic acid (CAS 914220-30-7)

- Structure : Differs in the position of the 4-nitrophenyl group (C5 instead of C2 on the oxazole ring).

- Properties : Same molecular formula (C₁₀H₆N₂O₅) and weight (234.2 g/mol) but stored at room temperature. Purity ≥96% .

- Implications : Positional isomerism may alter electronic distribution and steric hindrance, affecting reactivity in coupling reactions or target binding.

5-(3-Nitrophenyl)oxazole-4-carboxylic acid (CAS 951885-28-2)

- Structure : Nitro group at the meta position on the phenyl ring (C3 instead of C4).

- Properties: Purity ≥98%.

Substituent-Modified Oxazole Derivatives

5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide

- Structure : Incorporates a methyl group at C5 of oxazole, a phenyl group at C3, and a nitro group at C3 of the phenyl ring.

- Implications: Increased lipophilicity due to methyl and phenyl groups may enhance membrane permeability but reduce aqueous solubility.

2-(3-Methyl-4-Nitro-Phenyl)-Oxazole-4-Carboxylic Acid

Heterocyclic Ring Variants

Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate (CAS 78979-64-3)

- Structure : Replaces the oxazole oxygen with sulfur (thiazole ring) and includes an ethyl ester.

- Properties : Higher molecular weight (278.28 g/mol) due to sulfur and ethyl groups.

5-(4-Nitrophenyl)isoxazole-3-carboxylic acid

Functional Group Modifications

4-Oxazolecarboxylic acid, 2-(3,5-dinitrophenyl)-5-phenyl-, ethyl ester (CAS 64300-45-4)

- Structure : Two nitro groups on the phenyl ring and a phenyl group at C5 of oxazole.

- Implications : Enhanced electron-withdrawing effects from dinitro substitution could increase acidity of the carboxylic acid derivative. The ethyl ester improves lipophilicity but requires hydrolysis for bioactivity .

Key Findings

- Positional Isomerism : The placement of nitro and carboxylic acid groups on the oxazole ring significantly impacts physicochemical properties. For example, 2-(4-nitrophenyl) derivatives may exhibit different crystal packing compared to 5-substituted analogs .

- Ring Modifications : Thiazole and isoxazole analogs introduce sulfur or reposition heteroatoms, altering electronic profiles and bioavailability .

- Functional Groups : Esters (e.g., ethyl) improve lipophilicity but require metabolic activation, whereas carboxylic acids offer direct hydrogen-bonding capabilities .

Biological Activity

2-(4-Nitrophenyl)oxazole-4-carboxylic acid is a heterocyclic compound with a unique structure that includes an oxazole ring, a nitrophenyl group, and a carboxylic acid functional group. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and cytotoxic properties.

Chemical Structure and Properties

The structural features of 2-(4-Nitrophenyl)oxazole-4-carboxylic acid contribute to its reactivity and biological interactions. The nitrophenyl group enhances its ability to interact with biological targets, while the carboxylic acid moiety may influence its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that 2-(4-Nitrophenyl)oxazole-4-carboxylic acid exhibits antimicrobial and cytotoxic effects. Its mechanism of action likely involves interactions with cellular components such as enzymes or receptors, disrupting normal cellular processes.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that the compound can act as a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have shown that 2-(4-Nitrophenyl)oxazole-4-carboxylic acid exhibits cytotoxicity against various cancer cell lines. For example, it has been evaluated against human colorectal cancer cells (DLD-1), demonstrating an IC50 value of approximately 250 nM, indicating potent anti-proliferative activity.

The biological activity of 2-(4-Nitrophenyl)oxazole-4-carboxylic acid may be attributed to the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Receptor Interaction : It could bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The nitrophenyl group may facilitate the production of ROS, leading to oxidative stress in target cells.

Case Studies

- Anticancer Activity : A study involving xenograft models showed that treatment with 2-(4-Nitrophenyl)oxazole-4-carboxylic acid resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.

- Immunosuppressive Properties : Another research effort explored the immunosuppressive effects of this compound on peripheral blood mononuclear cells (PBMCs), revealing dose-dependent inhibition of cell proliferation.

Q & A

Q. What are the recommended storage conditions for 2-(4-Nitrophenyl)oxazole-4-carboxylic acid to ensure stability?

Methodological Answer: To maintain stability, store the compound in a sealed, moisture-free container at 2–8°C . Avoid exposure to light, heat, or humidity, as these conditions may accelerate degradation. Lab-specific protocols should include regular purity checks via HPLC or LC-MS to monitor stability over time.

Q. What synthetic routes are commonly employed for the preparation of 2-(4-Nitrophenyl)oxazole-4-carboxylic acid?

Methodological Answer: A typical route involves:

Cyclization of precursors : Reacting 4-nitrobenzaldehyde with oxazole-4-carboxylic acid derivatives under acidic or catalytic conditions.

Ester hydrolysis : Converting ester intermediates (e.g., methyl 2-(4-nitrophenyl)oxazole-4-carboxylate) to the carboxylic acid using aqueous NaOH or LiOH .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. What analytical techniques are critical for confirming the purity and structure of 2-(4-Nitrophenyl)oxazole-4-carboxylic acid?

Methodological Answer:

- NMR spectroscopy : H and C NMR to confirm aromatic proton environments and carbonyl groups.

- LC-MS : Verify molecular ion peaks (expected m/z: 234.17 for [M+H]) and assess purity (>95%) .

- FT-IR : Identify functional groups (e.g., nitro stretch at ~1520 cm, carboxylic acid O-H stretch at 2500–3300 cm).

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives of 2-(4-Nitrophenyl)oxazole-4-carboxylic acid?

Methodological Answer: Discrepancies often arise from isomeric impurities or solvent artifacts . Mitigation strategies include:

Q. What strategies optimize the yield of 2-(4-Nitrophenyl)oxazole-4-carboxylic acid in multi-step synthesis?

Methodological Answer:

- Catalytic optimization : Use Pd/C or Cu(I) catalysts to enhance cyclization efficiency.

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

- In-situ monitoring : Employ TLC or inline IR to terminate reactions at optimal conversion points.

- Yield data : Typical yields range from 45–65% for ester hydrolysis steps .

Q. What role does the nitro group play in the electronic properties and reactivity of 2-(4-Nitrophenyl)oxazole-4-carboxylic acid?

Methodological Answer: The electron-withdrawing nitro group at the para position:

- Enhances electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., amidation or Suzuki coupling).

- Modifies UV-Vis absorption : Increases due to extended conjugation, useful in photochemical studies .

- Impacts solubility : Reduces aqueous solubility compared to non-nitrated analogs, necessitating polar aprotic solvents (DMF, DMSO) for reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.